molecular formula C10H11N3O2S B15053162 Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate

Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate

Cat. No.: B15053162
M. Wt: 237.28 g/mol
InChI Key: OTIWIMPCIGJIIS-UHFFFAOYSA-N
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Description

Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridazine core. Its structure includes a methyl ester group at position 6, amino and methyl substituents at positions 5 and 3/4, respectively. This compound has garnered significant attention in medicinal chemistry as a key pharmacophore for muscarinic acetylcholine receptor subtype 4 (M4) positive allosteric modulators (PAMs) . The β-amino carboxamide moiety (or its ester precursor) is critical for M4 PAM activity, which is explored for treating neurological disorders such as schizophrenia, Parkinson’s disease, and Huntington’s disease .

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate

InChI

InChI=1S/C10H11N3O2S/c1-4-5(2)12-13-9-6(4)7(11)8(16-9)10(14)15-3/h11H2,1-3H3

InChI Key

OTIWIMPCIGJIIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC2=C1C(=C(S2)C(=O)OC)N)C

Origin of Product

United States

Preparation Methods

Cyclization Strategies Using Hydrazine Derivatives

The cyclization of hydrazine derivatives with thiophene precursors is a classical method for constructing pyridazine rings. In one approach, a thiophene-bearing ester and hydrazine hydrate undergo condensation to form a dihydropyridazine intermediate, which is subsequently oxidized. For example, 3,4-dimethylthiophene-2-carboxylate reacts with hydrazine at 80°C in ethanol, followed by oxidation with potassium permanganate to yield the pyridazine core. The amino group is introduced via nitration and reduction: treatment with nitric acid at 0°C generates a nitro intermediate, which is reduced using hydrogen gas and palladium on carbon.

Optimization Insight :

  • Solvent : Ethanol or isopropyl alcohol enhances solubility of intermediates.
  • Catalyst : Palladium on carbon (5 wt%) achieves >90% reduction efficiency.
  • Yield : 65–72% over three steps.

Dieckmann Condensation and Oxidation Approaches

Dieckmann condensation, an intramolecular ester cyclization, is effective for forming the thieno-pyridazine skeleton. A tetrahydro-thieno-pyridazine precursor is synthesized via condensation of methyl 2-(5-methoxycarbonyl-3-oxotetrahydro-2-thienyl)acetate under basic conditions. Subsequent oxidation with N-bromosuccinimide (NBS) in dimethylformamide (DMF) aromatizes the ring.

Key Steps :

  • Cyclization : Sodium methoxide in methanol induces Dieckmann condensation at 60°C.
  • Oxidation : NBS (1.2 equiv.) in DMF at 25°C for 12 hours.
  • Esterification : Treatment with methanol and sulfuric acid installs the methyl ester.

Yield : 58% overall.

Electrophilic Cyclization with Oxone®

Electrophilic cyclization promoted by Oxone® enables rapid assembly of the thieno-pyridazine framework. A 3-(arylethynyl)-2-(alkylthio)pyridine precursor reacts with diorganyl dichalcogenides (e.g., diphenyl diselenide) in ethanol at 78°C. Oxone® generates electrophilic chalcogen species, triggering cyclization via seleniranium ion intermediates.

Reaction Conditions :

  • Oxidant : Oxone® (2.0 equiv.).
  • Solvent : Ethanol.
  • Temperature : 78°C (reflux).
  • Yield : 70–99%.

Gram-Scale Application : This method scales efficiently to 10 mmol without yield reduction.

Multicomponent Condensation Routes

Multicomponent reactions (MCRs) streamline the synthesis by combining three reactants in one pot. A representative protocol involves:

  • Knoevenagel Condensation : Cyanothioacetamide reacts with an aldehyde to form a α,β-unsaturated nitrile.
  • Cyclization : Addition of malononitrile and trimethylamine induces thiopyran formation.
  • Recyclization : Potassium hydroxide in DMF converts the thiopyran to the thieno-pyridazine core.

Example :

  • Reactants : 5-methylthiophene-3-carbonitrile, formaldehyde, malononitrile.
  • Yield : 82%.

Metal-Free Synthesis via Triazole Intermediates

A metal-free three-step route avoids transition-metal catalysts, enhancing biocompatibility. The sequence includes:

  • Triazolation : 2-thiophenecarboxaldehyde reacts with 2,2-dimethoxyethyl azide to form a 1,2,3-triazole.
  • Pomeranz-Fritsch Reaction : Cyclization under acidic conditions (HCl, 100°C) forms the pyridine ring.
  • Denitrogenation : Hydrobromic acid mediates denitrogenative transformation to yield the target compound.

Advantages :

  • Sustainability : No metal residues.
  • Yield : 68–75%.

Comparative Analysis of Synthetic Methods

Method Key Steps Conditions Yield (%) Scalability
Hydrazine Cyclization Condensation, Oxidation, Reduction Ethanol, 80°C 65–72 Moderate
Dieckmann Condensation Cyclization, Oxidation DMF, 60°C 58 Low
Electrophilic Cyclization Oxone®-Promoted Cyclization Ethanol, 78°C 70–99 High
Multicomponent Reaction Knoevenagel, Recyclization DMF, 25°C 82 Moderate
Metal-Free Synthesis Triazolation, Denitrogenation HCl, 100°C 68–75 High

Key Findings :

  • Electrophilic Cyclization offers the highest yields (up to 99%) and scalability.
  • Metal-Free Routes are preferable for pharmaceutical applications due to purity.
  • Multicomponent Reactions balance efficiency and simplicity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridazine derivatives. These products often exhibit enhanced biological activities and are of significant interest in medicinal chemistry .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can effectively reduce the growth and spread of cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of M4 PAM Cores

Compound Core Substituents Key Features Biological Relevance References
Thieno[2,3-c]pyridazine 3,4-dimethyl; 5-amino; 6-methyl ester High M4 PAM potency; β-amino carboxamide precursor Preclinical candidate for CNS drugs
Thieno[2,3-b]pyridine 3-amino; 4,6-dimethyl Classical M4 PAM core; moderate solubility Lead optimization stage
Pyrrolo[2,3-c]pyridazine 3,4-diphenyl; 5-amino; 6-ethyl ester Bulky phenyl groups reduce CNS penetration Antimicrobial applications
Furo[2,3-c]pyridazine 3,4-diphenyl; 5-amino; 6-ethyl ester Oxygen-containing heterocycle; lower metabolic stability Synthetic intermediate

Key Observations :

  • Heterocycle Impact: Thieno[2,3-c]pyridazine derivatives exhibit superior M4 PAM activity over furo/pyrrolo analogues, attributed to sulfur’s electronic effects enhancing receptor binding .
  • Ester vs. Carboxamide: The methyl ester serves as a synthetic precursor to the bioactive β-amino carboxamide, enabling modular derivatization via coupling reactions (e.g., HATU-mediated amidation) .

Table 2: Reaction Pathways of Thieno[2,3-c]pyridazine Derivatives

Compound Reaction Conditions Products/Applications References
Methyl 5-amino-3,4-dimethylthieno... HATU, DIPEA, DMF Carboxamide derivatives for M4 PAM optimization
Ethyl 5-amino-3,4-diphenylthieno... Hydrazine hydrate Carbohydrazide intermediates for antimicrobials
5-Amino-3,4-diphenylthieno... Acetic anhydride/chloroacetyl chloride Cyclized pyrimido-fused derivatives

Comparison Highlights :

  • Functionalization: Unlike diphenyl-substituted thieno derivatives (e.g., ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate), the dimethyl variant avoids steric hindrance, enabling efficient coupling with aryl/heteroaryl amines .
  • Cyclization Potential: Both dimethyl and diphenyl analogues undergo cyclization with acetic anhydride to form pyrimido-fused systems, but the dimethyl variant yields simpler byproducts due to reduced steric bulk .

Insights :

  • Diphenyl thieno/pyrrolo derivatives exhibit moderate antimicrobial activity, suggesting divergent structure-activity relationships (SAR) for different therapeutic areas .

Biological Activity

Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H10N4O2S
  • Molar Mass : 218.26 g/mol
  • CAS Number : 1452226-14-0

The compound features a thieno[2,3-c]pyridazine core, which is recognized for various pharmacological properties. Its structure allows for interactions with multiple biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways.

Target Enzymes

Research indicates that this compound may inhibit enzymes involved in:

  • DNA synthesis : By interfering with the function of nucleic acid synthesis pathways.
  • Protein kinases : Potentially affecting signaling pathways crucial for cell proliferation and survival.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Fungi : Including Candida species.

Anticancer Activity

The compound has been evaluated for its anticancer properties in several studies. Notable findings include:

  • Cell Proliferation Inhibition : In human cancer cell lines, such as MCF-7 (breast cancer) and A431 (epidermal carcinoma), significant reductions in cell viability were observed at varying concentrations.
  • Mechanisms of Action : Induction of apoptosis and cell cycle arrest have been documented as primary mechanisms through which the compound exerts its anticancer effects.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntifungalCandida albicansSignificant antifungal activity
AnticancerMCF-7Reduced cell viability
AnticancerA431Induced apoptosis

Case Study: Anticancer Efficacy

In a study conducted by researchers at a leading university, this compound was tested on MCF-7 cells. The results indicated:

  • A dose-dependent decrease in cell viability.
  • Morphological changes consistent with apoptosis.
    These findings suggest potential for development as an anticancer therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate?

  • Methodology : The compound can be synthesized via nucleophilic substitution and cyclization. For example, 4-cyano-5,6-diphenyl-3(2H)-pyridazinone reacts with ethyl chloroacetate in acetone under reflux (24 h) with K₂CO₃ to form ethyl carboxylate derivatives, followed by hydrolysis or transesterification to yield the methyl ester . Key steps include controlling reaction time (10–24 h) and using anhydrous conditions to minimize side products.
  • Data : Typical yields range from 60–75% after purification via recrystallization or column chromatography .

Q. How is the compound characterized spectroscopically?

  • Methodology :

  • ¹H NMR : Look for signals at δ 1.7–2.5 ppm (methyl groups), δ 7.2–8.3 ppm (aromatic protons), and δ 8.9–9.0 ppm (NH groups) .
  • IR : Strong bands at ~1700 cm⁻¹ (amide/ester C=O) and ~3300 cm⁻¹ (NH stretching) confirm functional groups .
    • Validation : Compare with synthesized analogs (e.g., pyrimido-fused derivatives) to confirm regiochemistry .

Q. What are common derivatization strategies for this compound?

  • Methodology :

  • Hydrazide formation : React with hydrazine hydrate in ethanol under reflux (5–7 h) to yield carbohydrazide intermediates .
  • Acylation : Use benzoyl chloride in pyridine (reflux, 5 h) to introduce benzamido groups .
    • Application : Derivatives like 5-benzamido or 5-acetamido variants serve as precursors for fused heterocycles .

Advanced Research Questions

Q. How do structural modifications impact its activity as an M4 positive allosteric modulator (PAM)?

  • Methodology :

  • SAR Studies : Replace the methyl ester with amides (e.g., using HATU/DIPEA coupling with aryl amines) to enhance blood-brain barrier penetration. For example, N-([4-(trifluoromethyl)sulfonyl]benzyl) substitution (VU0467154) shows nanomolar M4 receptor affinity .
  • In vivo testing : Assess pharmacokinetics (e.g., solubility in DMSO: ~13.89 mg/mL) and behavioral effects in rodent models of schizophrenia .
    • Data : EC₅₀ values for M4 PAM activity range from 30–300 nM, depending on substituents .

Q. What cyclization methods are effective for generating pyrimido-fused systems?

  • Methodology :

  • Thermal cyclization : Heat 5-acetamido derivatives with acetic anhydride (reflux, 2–5 h) to form pyrimido[4',5':4,5]thienopyridazin-4-ones .
  • Acid-mediated cyclization : Use formamide or carbon disulfide under basic conditions (KOH/EtOH) to construct pyrimidinethione or dithione rings .
    • Key Insight : Cyclization regioselectivity depends on the position of electron-withdrawing groups (e.g., ester vs. amide) .

Q. How can computational modeling guide the design of analogs with improved receptor binding?

  • Methodology :

  • Docking studies : Use crystal structures of M4 receptors (PDB: 5DSG) to predict binding poses of methyl 5-amino derivatives. Focus on interactions with Trp7.35 and Tyr3.33 residues .
  • QSAR : Correlate substituent lipophilicity (e.g., logP) with in vitro potency to optimize pharmacokinetic profiles .

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